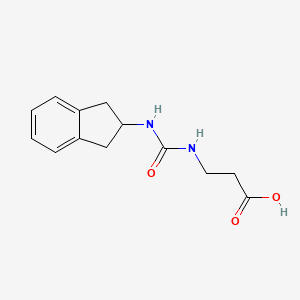
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid typically involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve the use of biocatalytic approaches to convert indole into halogenated and oxygenated derivatives .
Chemical Reactions Analysis
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common reagents and conditions used in these reactions include aqueous titanium(III) chloride solution, azobisisobutyronitrile, and hypophosphorous acid . Major products formed from these reactions include various halogenated and oxygenated derivatives .
Scientific Research Applications
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other indole derivatives.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating their activity, leading to various biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)5-6-14-13(18)15-11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8H2,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQISRPCXLIETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














